Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family, characterized by its unique structural features and diverse biological activities. It is identified by the Chemical Abstracts Service number 1846-76-0 and has a molecular formula of with a molecular weight of approximately 218.21 g/mol. The compound is classified as an aromatic heterocycle, specifically an ester derivative of chromene, which is a bicyclic structure known for its presence in many natural products and pharmaceuticals.
The synthesis of Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate typically involves multi-step organic reactions, including acylation and cyclization processes. One common method includes the condensation of appropriate aldehydes with malonic acid derivatives, followed by cyclization to form the chromene backbone.
A detailed synthetic route may involve:
The reaction can be monitored using techniques such as thin-layer chromatography to confirm product formation and purity.
Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate features a chromene ring system with a carbonyl group at position 2 and an ethoxycarbonyl group at position 3. The propyl group at position 4 introduces steric hindrance, influencing the compound's reactivity and stability.
CCOC(=O)C1=CC2=C(OC1=O)C=CC=C2
.Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate can undergo various chemical reactions typical for esters and carbonyl compounds, including:
These reactions are often facilitated by controlling temperature, pH, and concentration of reactants to optimize yield and selectivity.
The mechanism of action for Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate primarily involves its interaction with biological targets, including enzymes and receptors. The compound's structure allows it to bind effectively due to:
This binding can lead to inhibition or modulation of enzymatic activity, which is crucial in therapeutic applications.
These properties indicate that Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate is stable under standard laboratory conditions but requires careful handling due to irritant classifications.
Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate has several significant applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0